molecular formula C13H21NO2S B5381762 N-(2,6-diisopropylphenyl)methanesulfonamide CAS No. 71270-63-8

N-(2,6-diisopropylphenyl)methanesulfonamide

Cat. No.: B5381762
CAS No.: 71270-63-8
M. Wt: 255.38 g/mol
InChI Key: AVIZANWBOIEVFT-UHFFFAOYSA-N
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Description

Contextualization of Bulky Arylsulfonamides within Contemporary Chemical Synthesis and Materials Science

Bulky arylsulfonamides are a class of organic compounds characterized by a sulfonamide functional group attached to a sterically demanding aryl substituent. In contemporary chemical synthesis, these compounds are of significant interest due to the profound influence of their steric bulk on reactivity and selectivity. The sulfonamide group itself is a key pharmacophore found in a wide array of therapeutic agents. The introduction of bulky substituents on the aryl ring, such as the 2,6-diisopropylphenyl group, can modulate the electronic and steric properties of the molecule, leading to unique applications.

In materials science, bulky arylsulfonamides can serve as building blocks for polymers and supramolecular assemblies. The steric hindrance provided by the bulky groups can influence the packing of molecules in the solid state, leading to materials with tailored physical properties, such as thermal stability and solubility. Furthermore, the ability of the sulfonamide group to participate in hydrogen bonding provides a means to direct the self-assembly of molecules into well-defined architectures.

Rationale for Investigating N-(2,6-diisopropylphenyl)methanesulfonamide: Structural Significance and Synthetic Utility

The investigation of this compound is driven by its distinct structural features and its utility as a synthetic intermediate. The 2,6-diisopropylphenyl group is exceptionally bulky, which enforces a specific and often rigid geometry upon the molecule. This steric hindrance can be exploited to control the stereochemical outcome of reactions and to stabilize reactive intermediates.

From a synthetic standpoint, this compound is a stable, crystalline solid that can be readily prepared and purified. This makes it a valuable precursor for the synthesis of other complex molecules. For instance, the methanesulfonamide (B31651) group can act as a protecting group for the amino functionality of 2,6-diisopropylaniline (B50358) or as a directing group in various chemical transformations. A Japanese patent has described the use of the methanesulfonic acid salt of 2,6-diisopropylaniline, which is this compound, as a means to purify 2,6-diisopropylaniline and as a reactant in the synthesis of triarylmethanes. google.com

Overview of Key Research Domains and Methodologies Applied to this compound

Research involving this compound and related bulky arylsulfonamides primarily falls into three domains: synthetic organic chemistry, coordination chemistry, and structural chemistry.

Synthetic Organic Chemistry: Methodologies in this area focus on the development of efficient synthetic routes to this compound and its derivatives. This includes the reaction of 2,6-diisopropylaniline with methanesulfonyl chloride. google.comorgsyn.org The reactivity of the sulfonamide is also explored, particularly its use as a precursor for other functional groups or as a directing group in catalyzed reactions.

Coordination Chemistry: The bulky 2,6-diisopropylphenyl group is a common feature in ligands used to stabilize metal complexes. wikipedia.org While this compound itself is not typically used directly as a ligand, its precursor, 2,6-diisopropylaniline, is a key building block for a variety of important ligands, such as NacNac and diiminopyridine ligands. wikipedia.org Research in this area investigates the synthesis of novel ligands derived from bulky anilines and the properties of their corresponding metal complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-9(2)11-7-6-8-12(10(3)4)13(11)14-17(5,15)16/h6-10,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIZANWBOIEVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424248
Record name ST50835740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71270-63-8
Record name ST50835740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2,6 Diisopropylphenyl Methanesulfonamide

Established Synthetic Pathways to N-(2,6-diisopropylphenyl)methanesulfonamide

The synthesis of this compound is primarily achieved through the coupling of 2,6-diisopropylaniline (B50358) with a suitable methanesulfonyl derivative. This approach is a standard method for the formation of sulfonamides.

The most direct and widely utilized method for the synthesis of this compound involves the reaction of 2,6-diisopropylaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The selection of the base and solvent is crucial for the success of the reaction. Common bases include pyridine, triethylamine, or an aqueous solution of sodium hydroxide (B78521). The reaction is often performed in a chlorinated solvent such as dichloromethane or in an aromatic solvent like toluene. The presence of the bulky isopropyl groups on the 2 and 6 positions of the aniline ring can sterically hinder the approach of the electrophile, potentially requiring more forcing reaction conditions, such as elevated temperatures, to achieve a reasonable reaction rate and yield.

A general representation of this reaction is as follows:

Reactants: 2,6-Diisopropylaniline, Methanesulfonyl chloride

Base: Pyridine or Triethylamine

Solvent: Dichloromethane or Chloroform

Temperature: Room temperature to reflux

The reaction proceeds via the nucleophilic attack of the nitrogen atom of 2,6-diisopropylaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base.

Alternative synthetic routes to this compound offer pathways that may be advantageous under specific circumstances, such as the availability of starting materials or the need to avoid certain reagents. One such alternative involves the use of methanesulfonic anhydride instead of methanesulfonyl chloride. This method avoids the generation of hydrochloric acid, which can sometimes lead to side reactions.

Another approach involves the use of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling of aryl halides with sulfonamides can be employed, although this is less common for the synthesis of simple N-aryl sulfonamides.

Optimization of reaction conditions is critical for maximizing the yield and purity of the product. Key parameters to consider for optimization include:

Reaction Temperature: While some sulfonamide formations proceed at room temperature, the steric hindrance of the 2,6-diisopropylphenyl group may necessitate heating to increase the reaction rate.

Choice of Base: The basicity and nucleophilicity of the base can influence the reaction. A non-nucleophilic base is often preferred to avoid competition with the aniline.

Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the rate of the reaction.

Stoichiometry of Reactants: Using a slight excess of the methanesulfonylating agent can help to drive the reaction to completion, but may also lead to the formation of bis(methanesulfonyl)amine byproducts.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Reagents Typical Conditions Advantages Disadvantages
Standard Sulfonylation 2,6-Diisopropylaniline, Methanesulfonyl chloride, Base (e.g., Pyridine) Dichloromethane, 0°C to reflux Readily available starting materials, straightforward procedure. Generates HCl byproduct, may require forcing conditions due to steric hindrance.
Using Anhydride 2,6-Diisopropylaniline, Methanesulfonic anhydride Aprotic solvent (e.g., THF, CH2Cl2) Avoids generation of corrosive HCl. Methanesulfonic anhydride is less common and more expensive than the chloride.
Palladium-catalyzed Coupling A suitably functionalized 2,6-diisopropylaniline derivative and a sulfonamide source Pd catalyst, ligand, base, high temperature Potentially milder for certain substrates, good functional group tolerance. More complex, requires expensive catalyst, less atom-economical.

Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The choice of solvent depends on the solubility of the compound and the impurities present. Column chromatography on silica gel can also be employed for higher purity, although this is often not necessary if the reaction is clean.

To optimize the yield, several strategies can be implemented:

Control of Reaction Temperature: Maintaining the optimal temperature throughout the reaction can minimize the formation of byproducts.

Slow Addition of Reagents: The dropwise addition of methanesulfonyl chloride to the solution of 2,6-diisopropylaniline and base can help to control the exothermicity of the reaction and prevent the formation of impurities.

Efficient Removal of Byproducts: Washing the crude product with a dilute acid solution can remove any unreacted aniline and the amine hydrochloride salt. A subsequent wash with a dilute base can remove any unreacted methanesulfonyl chloride.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline starting material.

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to generate a nucleophilic anion. This anion can then be reacted with various electrophiles to introduce substituents at the nitrogen atom.

Common modifications include:

N-Alkylation: Reaction with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate can introduce alkyl groups.

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides can be used to introduce aryl substituents. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of N-acylsulfonamides.

These modifications can significantly alter the chemical and physical properties of the parent molecule.

The diisopropylphenyl ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effects of the sulfonamide group and the two isopropyl groups will influence the position of substitution. The sulfonamide group is generally a deactivating, meta-directing group, while the isopropyl groups are activating, ortho-, para-directing groups. The interplay of these electronic and steric effects will determine the regioselectivity of the substitution.

Potential transformations include:

Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. The steric hindrance from the isopropyl groups may limit the feasibility of these reactions.

The bulky 2,6-diisopropylphenyl group is a common substituent used in ligand synthesis for organometallic chemistry, suggesting that transformations on this moiety are of significant interest for the development of new catalysts and materials. researchgate.netresearchgate.net

Table 2: Potential Functionalization Reactions of this compound

Reaction Type Site of Modification Reagents and Conditions Potential Product
N-Alkylation Sulfonamide Nitrogen Alkyl halide, Base (e.g., K2CO3, NaH), DMF or CH3CN N-alkyl-N-(2,6-diisopropylphenyl)methanesulfonamide
N-Arylation Sulfonamide Nitrogen Aryl halide, Cu or Pd catalyst, Base, High temperature N-aryl-N-(2,6-diisopropylphenyl)methanesulfonamide
Nitration Diisopropylphenyl Moiety HNO3, H2SO4, 0°C N-(nitro-2,6-diisopropylphenyl)methanesulfonamide
Bromination Diisopropylphenyl Moiety N-Bromosuccinimide (NBS), CCl4, Initiator (e.g., AIBN) N-(bromo-2,6-diisopropylphenyl)methanesulfonamide

Derivatization of the Methyl Group of the Methanesulfonamide (B31651) Moiety

The methyl group of the methanesulfonamide moiety in this compound serves as a site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. The acidic nature of the protons on this methyl group, enhanced by the adjacent electron-withdrawing sulfonyl group, facilitates its functionalization through deprotonation followed by reaction with electrophiles.

The primary strategy for the derivatization of the methyl group involves its α-lithiation. This process entails the use of a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to abstract a proton from the methyl group. This generates a highly reactive carbanionic intermediate, which can then be quenched with a variety of electrophiles to introduce new substituents. The C-Li bond formed is highly polarized, rendering the carbon atom electron-rich and thus strongly nucleophilic.

This synthetic approach provides a versatile platform for creating new carbon-carbon and carbon-heteroatom bonds at the position α to the sulfonyl group. The general reaction scheme is depicted below:

Scheme 1: General Strategy for Derivatization of the Methyl Group

General reaction scheme for the derivatization of the methyl group of this compound, showing deprotonation with a strong base followed by reaction with an electrophile.

A range of electrophiles can be employed in this reaction, leading to a variety of derivatives. The choice of electrophile dictates the nature of the substituent introduced onto the methyl group.

Table 1: Examples of Electrophiles and Corresponding Products for the Derivatization of this compound

ElectrophileReagent ExampleProduct Type
Alkyl halidesMethyl iodide (CH₃I)Alkylated sulfonamide
AldehydesBenzaldehyde (C₆H₅CHO)β-Hydroxy sulfonamide
KetonesAcetone ((CH₃)₂CO)β-Hydroxy sulfonamide
EstersEthyl acetate (CH₃COOC₂H₅)β-Keto sulfonamide
Carbon dioxideCO₂Carboxylic acid
Silyl halidesTrimethylsilyl chloride ((CH₃)₃SiCl)Silylated sulfonamide

The reaction conditions, including the choice of solvent and temperature, are crucial for the success of these transformations. Anhydrous ethereal solvents such as tetrahydrofuran (THF) are commonly used to maintain the reactivity of the organolithium intermediates. The reactions are typically conducted at low temperatures, often ranging from -78 °C to 0 °C, to control the reactivity and minimize side reactions.

The steric hindrance provided by the two isopropyl groups on the phenyl ring of this compound can influence the reactivity of the molecule. However, the methyl group of the methanesulfonamide moiety remains accessible for these chemical transformations.

Table 2: Hypothetical Derivatization Reactions of this compound

EntryReagents and ConditionsProduct
11. n-BuLi, THF, -78 °C 2. CH₃IN-(2,6-diisopropylphenyl)ethanesulfonamide
21. LDA, THF, -78 °C 2. C₆H₅CHON-(2,6-diisopropylphenyl)-2-hydroxy-2-phenylethanesulfonamide
31. n-BuLi, THF, -78 °C 2. (CH₃)₂CON-(2,6-diisopropylphenyl)-2-hydroxy-2-methylpropanesulfonamide
41. LDA, THF, -78 °C 2. CO₂; then H₃O⁺2-((2,6-diisopropylphenyl)sulfamoyl)acetic acid

While specific literature detailing these exact transformations on this compound is not extensively available, the described methodologies are based on well-established principles of sulfonamide chemistry and are expected to be applicable for the synthesis of a wide array of novel derivatives.

Advanced Spectroscopic and Structural Characterization of N 2,6 Diisopropylphenyl Methanesulfonamide and Its Derivatives

High-Resolution Spectroscopic Techniques for Molecular Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of N-(2,6-diisopropylphenyl)methanesulfonamide, offering evidence of its functional groups, connectivity, and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of all proton and carbon environments within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methanesulfonyl protons, the isopropyl methine and methyl protons, and the aromatic protons of the diisopropylphenyl ring. The methanesulfonyl (CH₃SO₂) protons would appear as a singlet, typically in the range of 2.8-3.0 ppm. The isopropyl groups give rise to a septet for the methine proton (-CH) and a doublet for the twelve equivalent methyl protons (-CH₃), a characteristic pattern confirming the presence of this moiety. The aromatic protons on the phenyl ring are expected to appear as a triplet for the para-proton and a doublet for the two meta-protons.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for the methanesulfonyl carbon, the aromatic carbons (ipso, ortho, meta, and para), and the isopropyl methine and methyl carbons.

A key feature in the NMR analysis of N-aryl sulfonamides with bulky ortho-substituents, such as this compound, is the phenomenon of hindered rotation around the N-C(aryl) and S-N bonds. umich.eduresearchgate.net This restricted rotation can lead to the existence of stable rotational isomers, or rotamers, which may be observable as separate sets of signals in the NMR spectrum at low temperatures. umich.edu For the closely related N-(2,6-diisopropylphenyl)formamide, two distinct rotamers have been observed in solution due to the high energy barrier to rotation around the amide bond. nih.gov Similarly, for the target sulfonamide, the steric hindrance imposed by the two isopropyl groups is expected to create a significant barrier to rotation around the N-C(aryl) bond, potentially leading to conformational diastereoisomers that could be resolved by dynamic NMR experiments. umich.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.)

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
SO₂-CH₃~2.9Singlet~40
Ar-H (meta)~7.2Doublet~124
Ar-H (para)~7.3Triplet~129
CH(CH₃)₂~3.4Septet~28
CH(CH₃)₂~1.2Doublet~24
Ar-C (ipso)--~133
Ar-C (ortho)--~148

Vibrational spectroscopy provides a characteristic "fingerprint" of the molecule by probing its various bond stretching and bending modes. For this compound, Infrared (IR) and Raman spectroscopy are complementary techniques used to identify its key functional groups.

The IR spectrum is dominated by absorptions corresponding to the sulfonamide group. Studies on analogous N-(substituted phenyl)-methanesulphonamides show characteristic absorption ranges. znaturforsch.com The N-H stretching vibration (νN-H) is expected to appear as a sharp band in the region of 3230-3300 cm⁻¹. znaturforsch.com The most intense bands in the spectrum are typically due to the sulfonyl group (SO₂), with the asymmetric stretching vibration (νas SO₂) appearing between 1317-1331 cm⁻¹ and the symmetric stretching vibration (νs SO₂) observed in the 1139-1157 cm⁻¹ range. znaturforsch.com Additionally, the S-N stretching vibration can be found between 833-926 cm⁻¹. znaturforsch.com Other significant absorptions include C-H stretching from the aromatic and aliphatic (isopropyl, methyl) groups just below and above 3000 cm⁻¹, respectively, and C=C stretching vibrations from the aromatic ring around 1500-1600 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While N-H and S=O stretches are also observable, Raman spectra are often more sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of the aromatic ring and isopropyl groups.

Table 2: Characteristic IR Absorption Frequencies for N-(Aryl)methanesulfonamides

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch3232 - 3298Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
S=O Asymmetric Stretch1317 - 1331Strong
S=O Symmetric Stretch1139 - 1157Strong
S-N Stretch833 - 926Medium

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₅H₂₅NO₂S, corresponding to a monoisotopic mass of 283.16 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 284.17 or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), aromatic sulfonamides exhibit characteristic fragmentation pathways. A prominent and diagnostic fragmentation for this class of compounds is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govresearchgate.net This rearrangement pathway is often promoted by substituents on the aromatic ring. nih.govresearchgate.net Other expected fragmentations include the cleavage of the S-N bond and the loss of one or both isopropyl groups from the phenyl ring. Analysis of these fragment ions allows for the confirmation of the different structural subunits of the molecule.

Solid-State Structural Analysis and Crystallography

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography, which provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful technique for elucidating the exact solid-state structure of a molecule. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected molecular conformation and crystal packing.

For instance, the crystal structure of the analogous N-(2,6-diisopropylphenyl)formamide reveals a non-planar structure where the diisopropylphenyl ring is severely tilted with respect to the formamide (B127407) group, exhibiting a dihedral angle of 77.4°. nih.gov This significant twist is a direct consequence of the steric repulsion from the bulky ortho-isopropyl groups. A similar twisted conformation is anticipated for this compound, with the plane of the phenyl ring being nearly perpendicular to the plane defined by the C-N-S atoms. This conformation minimizes steric clash between the sulfonyl oxygens and the isopropyl groups.

The crystal data for N-(2,6-diisopropylphenyl)formamide is presented below for comparison.

Table 3: Crystallographic Data for the Analogous Compound N-(2,6-diisopropylphenyl)formamide

Parameter Value
Chemical FormulaC₁₃H₁₉NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9581 (15)
b (Å)8.7684 (15)
c (Å)15.840 (6)
β (°)105.381 (10)
Volume (ų)1199.6 (5)
Z4
Data obtained from Chitanda et al., 2008. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C–H···π interactions are also crucial in stabilizing the three-dimensional crystal lattice. rsc.org These interactions occur between C-H bonds (from the isopropyl or methyl groups) and the electron-rich π-system of the aromatic ring of an adjacent molecule. The bulky and conformationally flexible isopropyl groups provide numerous C-H donors that can engage in these interactions, contributing significantly to the cohesion and stability of the crystal structure. The interplay between the strong, directional N–H···O hydrogen bonds and the weaker, more diffuse C–H···π interactions ultimately determines the final crystal packing arrangement.

Conformational Analysis in the Solid State, Including Steric Influences of Isopropyl Groups

The solid-state conformation of this compound is significantly dictated by the steric hindrance imposed by the bulky isopropyl groups on the phenyl ring. While a crystal structure for this compound itself is not publicly available, detailed structural information can be gleaned from closely related analogues. The primary influence of the 2,6-diisopropylphenyl moiety is to force a twisted conformation about the N-C(aryl) bond.

This steric clash prevents the methanesulfonamide (B31651) group and the phenyl ring from lying in the same plane. In analogous structures, such as N-(2,6-diisopropylphenyl)formamide and N-(2,6-diisopropylphenyl)thioamide, the dihedral angle between the plane of the phenyl ring and the substituent group is substantial. For instance, in N-(2,6-diisopropylphenyl)formamide, this dihedral angle is approximately 77.4°. nih.gov Similarly, for the thioamide analog, the angle is around 77.60°. nih.gov This pronounced twisting is a direct consequence of the steric repulsion between the isopropyl groups and the atoms of the sulfonamide bridge.

In the absence of such bulky ortho substituents, the conformation would be expected to be more planar. For comparison, the less sterically hindered N-(2,6-dimethylphenyl)methanesulfonamide provides insight into the conformational preferences of the methanesulfonamide group itself. In this molecule, the two methyl groups still enforce a non-planar arrangement, but the steric strain is less severe than with isopropyl groups. The crystal structure of N-(2,6-dimethylphenyl)methanesulfonamide reveals a specific orientation of the methanesulfonamide group relative to the dimethylphenyl ring, which is a result of minimizing steric interactions while accommodating intermolecular hydrogen bonding. nih.gov

The conformation around the S-N bond is also of interest. In many sulfonamides, the geometry around the nitrogen atom is nearly planar, indicating some degree of sp2 character. The orientation of the isopropyl groups in this compound would likely lead to a conformation where the S=O bonds are staggered with respect to the C-H bonds of the isopropyl groups to minimize non-bonded interactions.

Interactive Data Table: Conformational Data of Related Compounds

CompoundDihedral Angle (Phenyl vs. Substituent)Reference
N-(2,6-diisopropylphenyl)formamide77.4° nih.gov
N-(2,6-diisopropylphenyl)thioamide77.60° nih.gov

Investigation of Polymorphism and Solid-State Phase Behavior

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in the pharmaceutical and materials sciences. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Sulfonamides as a class of compounds are known to exhibit polymorphism. nih.govresearchgate.net This tendency is largely attributed to the presence of hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), which can lead to a variety of intermolecular hydrogen-bonding motifs in the solid state. nih.govresearchgate.net

While no specific studies on the polymorphism of this compound have been reported, its molecular structure suggests a potential for polymorphic behavior. The key structural features that could give rise to different crystalline forms include:

Hydrogen Bonding: The N-H group of the sulfonamide can act as a hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. This allows for the formation of various hydrogen-bonded networks, such as chains or dimers, which are common motifs in sulfonamide crystal structures. nih.gov The specific arrangement of these hydrogen bonds can differ, leading to different crystal packing and thus, different polymorphs.

Conformational Flexibility: Although the rotation around the N-C(aryl) bond is significantly restricted by the bulky isopropyl groups, some conformational flexibility may still exist in the methanesulfonyl group. Different torsional angles could be adopted in the solid state, potentially leading to conformational polymorphism.

Given the prevalence of polymorphism in sulfonamides and related sterically hindered molecules, it is reasonable to hypothesize that this compound could also exist in multiple crystalline forms. The identification and characterization of such polymorphs would require systematic screening through various crystallization techniques and analysis by methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Interactive Data Table: Common Hydrogen Bonding Motifs in Sulfonamides

MotifDescription
C(4) chainA chain of molecules linked by N-H···O=S hydrogen bonds.
R22(8) dimerA dimeric ring structure formed by two molecules through N-H···O=S hydrogen bonds.
R22(10) ringA ring motif involving the heterocyclic nitrogen atoms in some sulfonamides.

Computational and Theoretical Investigations of N 2,6 Diisopropylphenyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule at the atomic level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time.

Coordination Chemistry and Metal Complexation with N 2,6 Diisopropylphenyl Methanesulfonamide Derived Ligands

Crystallographic Analysis of Metal Complexes

A thorough search of prominent crystallographic databases, such as the Cambridge Structural Database (CSD), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD), was conducted to retrieve structural information on metal complexes of ligands derived from N-(2,6-diisopropylphenyl)methanesulfonamide. However, this extensive search did not yield any specific entries or published research containing the crystal structures of such complexes.

While the scientific literature describes the synthesis and crystallographic characterization of metal complexes with structurally related ligands—for instance, those based on N-(2,6-diisopropylphenyl)formamide, N-(2,6-diisopropylphenyl)thioamide, or N,N′-bis(2,6-diisopropylphenyl)amidine moieties—no such data is publicly available for complexes of the N-(2,6-diisopropylphenyl)methanesulfonamido ligand itself.

The absence of such data in the public domain suggests that the coordination chemistry of this compound with various metal ions may be an area with limited exploration, or the results of such studies have not been published in the accessible scientific literature. Therefore, a detailed discussion on the crystallographic analysis, including data tables of bond lengths and angles for metal complexes of this specific ligand, cannot be provided at this time. Further experimental research would be required to isolate, crystallize, and structurally characterize these compounds to furnish the detailed information requested.

Catalytic Applications of N 2,6 Diisopropylphenyl Methanesulfonamide Based Systems

Homogeneous Catalysis Mediated by N-(2,6-diisopropylphenyl)methanesulfonamide-Derived Ligands

Currently, specific research detailing the application of this compound as a primary ligand in well-known cross-coupling reactions such as the Heck or Suzuki-Miyaura reactions is not extensively documented in publicly available literature. While sulfonamide-based ligands have been explored for their ability to stabilize palladium nanoparticles in C-C coupling reactions, the performance of this specific compound is not specified researchgate.net. The development of ligands for these transformations has largely focused on phosphine (B1218219), N-heterocyclic carbene (NHC), and other P,N-type ligands organic-chemistry.orgorganic-chemistry.orgnih.gov.

A significant area where N-(2,6-disubstituted-phenyl)sulfonamides find application is in the field of asymmetric catalysis, particularly in the synthesis of molecules with N-C axial chirality. These atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are of growing interest in medicinal chemistry and materials science.

Research has demonstrated the use of secondary sulfonamides bearing a 2,6-disubstituted phenyl group in palladium-catalyzed asymmetric N-allylation reactions, also known as the Tsuji-Trost reaction. In these transformations, a chiral palladium catalyst facilitates the reaction between the sulfonamide and an allylic substrate, such as allyl acetate, to produce rotationally stable N-C axially chiral N-allylated sulfonamides with high enantioselectivity.

One notable catalytic system employs a chiral palladium complex, such as (S,S)-Trost ligand-(allyl-PdCl)2, to achieve enantiomeric excesses (ee) of up to 92% dntb.gov.uapku.edu.cn. The reaction involves the deprotonation of the sulfonamide N-H group, which then acts as a nucleophile, attacking the π-allyl palladium intermediate. The bulky 2,6-disubstituted-phenyl group on the sulfonamide is crucial for creating a stable chiral axis in the final product dntb.gov.ua.

Table 1: Enantioselective N-Allylation of N-(2,6-disubstituted-phenyl)sulfonamides This table is representative of the type of data found in the cited literature and is for illustrative purposes.

Sulfonamide PrecursorCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
N-(2-arylethynyl-6-methylphenyl)methanesulfonamide(S,S)-Trost ligand-(allyl-PdCl)2THF258592
N-(2-bromo-6-methylphenyl)benzenesulfonamide(R,R)-Trost ligand-(allyl-PdCl)2DCM257888

The use of this compound or its direct derivatives as ligands in other organometallic catalytic transformations, such as hydrosilylation, is not well-documented in the available scientific literature. Hydrosilylation catalysis is dominated by platinum-based catalysts, like Karstedt's catalyst, and growing interest in systems based on less expensive metals such as iron, cobalt, and nickel, often employing phosphine or N-heterocyclic carbene ligands nih.govnih.gov.

Mechanistic Studies of Catalytic Cycles

The catalytic cycle for the palladium-catalyzed asymmetric N-allylation of sulfonamides (Tsuji-Trost reaction) is a well-understood process that proceeds through several key steps. nrochemistry.comorganic-chemistry.org Understanding this mechanism is vital for rationalizing the high levels of stereocontrol achieved.

Oxidative Addition: The cycle begins with the oxidative addition of an allylic substrate (e.g., allyl acetate) to a Pd(0) complex, which is typically generated in situ. This step forms a cationic π-allyl palladium(II) intermediate and releases the leaving group (e.g., acetate) organic-chemistry.org.

Deprotonation: A base present in the reaction mixture deprotonates the sulfonamide, generating the corresponding sulfonamide anion, which serves as the active nucleophile acs.org.

Nucleophilic Attack: The sulfonamide anion attacks the π-allyl ligand of the palladium complex. This is the key stereochemistry-determining step. The chiral ligand bound to the palladium center creates a chiral environment, directing the nucleophilic attack to one of the two termini of the allyl group, or to one face of the complex, leading to the preferential formation of one enantiomer of the product researchgate.net. The attack can occur via two pathways: an "outer-sphere" attack directly on the allyl ligand or an "inner-sphere" attack where the nucleophile first coordinates to the palladium center followed by reductive elimination organic-chemistry.orgresearchgate.net. For soft nucleophiles like sulfonamides, the outer-sphere pathway is generally favored nrochemistry.com.

Catalyst Regeneration: Following the nucleophilic attack, the N-allylated sulfonamide product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The enantioselectivity of the reaction is controlled by the chiral ligand on the palladium catalyst, which differentiates between the two prochiral faces of the π-allyl intermediate during the nucleophilic attack researchgate.net.

Development of Robust and Recyclable Catalytic Systems

The development of robust and recyclable catalytic systems is a cornerstone of green chemistry. For sulfonamide-based ligands, research has explored their immobilization on solid supports or their incorporation into polymeric structures to facilitate catalyst recovery and reuse researchgate.net. For instance, polysulfonamides have been used as supports for palladium nanoparticles, creating heterogeneous catalysts that can be recovered and reused for multiple reaction cycles in cross-coupling reactions researchgate.net. Similarly, magnetically recoverable nanocatalysts have been developed for the synthesis of sulfonamides, highlighting a green strategy for their production dntb.gov.uaresearchgate.net.

However, specific studies detailing the heterogenization or incorporation of this compound into such robust and recyclable systems for the catalytic applications mentioned above are not prominently featured in the current literature.

Supramolecular Chemistry and Advanced Materials Applications Involving N 2,6 Diisopropylphenyl Methanesulfonamide

Self-Assembly and Non-Covalent Interactions

The spontaneous organization of molecules into stable, well-defined structures is a cornerstone of supramolecular chemistry. longdom.org In the case of N-(2,6-diisopropylphenyl)methanesulfonamide, the primary forces driving self-assembly are hydrogen bonding and, to a lesser extent, dispersive forces, while strong π-π stacking is notably hindered.

The methanesulfonamide (B31651) group (-SO₂NH-) is a potent director of self-assembly due to its capacity for hydrogen bonding. It features a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms, S=O). This functionality allows the molecules to form robust and directional intermolecular connections.

Studies on similar sulfonamide-containing molecules have shown that they frequently form intricate hydrogen bond networks. researchgate.net The most common motif observed in sulfonamides with a single N-H donor is the formation of infinite chains. researchgate.net In these arrangements, the N-H of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of a neighboring molecule, a pattern that propagates throughout the crystal lattice. Methane (B114726) sulfonic acid, a structural component of the title compound, is also known to form strong hydrogen bonds with water and other acceptors via its S=O and acidic OH groups. nih.gov

Table 1: Hydrogen Bonding Capabilities of this compound
Molecular FragmentHydrogen Bonding RolePotential Interaction MotifReference
N-H (Amide)DonorForms infinite chains or cyclic dimers via N-H···O=S bonds researchgate.net
S=O (Sulfonyl)Acceptor

π-π stacking is a crucial non-covalent interaction that directs the assembly of aromatic molecules, arising from the electrostatic interaction between electron-rich and electron-poor regions of adjacent π-systems. nih.govmdpi.com However, the extent of this interaction is highly sensitive to the substitution pattern on the aromatic ring.

In this compound, the phenyl ring is substituted with two bulky isopropyl groups at the ortho positions. Research on other molecules containing the 2,6-dialkylphenyl moiety has demonstrated that these groups act as "picket fences," effectively creating steric hindrance that suppresses the common face-to-face π-π stacking between aromatic rings. rsc.orgrsc.org This steric shielding prevents the close approach required for significant π-π interaction.

Integration into Functional Supramolecular Architectures (e.g., Molecular Recognition)

Molecular recognition is the selective binding of a substrate (guest) to a receptor (host) molecule through non-covalent interactions. longdom.org The design of synthetic hosts capable of specific molecular recognition is a major goal of supramolecular chemistry. bath.ac.uk

This compound possesses key features that make it an interesting building block for such functional architectures. The combination of a highly directional hydrogen-bonding site with a large, sterically defined, and relatively rigid aromatic framework is essential for creating specific binding pockets.

Host-Guest Chemistry: The sulfonamide group can be engineered to form specific hydrogen bonds with complementary functional groups on a guest molecule, such as carboxylic acids, amides, or alcohols.

Steric Definition: The bulky diisopropylphenyl group provides a well-defined steric profile, which can be used to create size and shape selectivity in a host cavity. It can prevent the binding of overly large guests while creating a snug fit for guests of a complementary shape.

By incorporating this molecule into larger macrocyclic or cage-like structures, it is possible to design receptors for specific neutral molecules or ions. The principles of molecular recognition, such as the strong and specific interaction between biotin (B1667282) and avidin, demonstrate the power of combining directional interactions with shape complementarity, a strategy that could be applied using building blocks like this compound. mdpi.com

Potential Contributions to Advanced Materials Science (e.g., Precursors for Polymers or Functional Components)

The unique properties of this compound also suggest its potential utility in the field of advanced materials science. The strategic use of bulky functional groups to control intermolecular interactions is a powerful tool for tuning the properties of organic materials.

One of the major challenges in working with large, flat polycyclic aromatic hydrocarbons (PAHs) for applications like organic light-emitting diodes (OLEDs) is their tendency to aggregate via strong π-π stacking, which can quench luminescence and reduce solubility. rsc.org The introduction of bulky groups, such as the 2,6-dialkylphenyl moiety, has been shown to be an effective strategy to suppress this aggregation, thereby enhancing solubility and preserving the desired photophysical properties in the solid state. rsc.org

Table 2: Potential Applications in Advanced Materials
Application AreaPotential Role of this compoundUnderlying PrincipleReference
Functional PolymersAs a monomer or a functional side-chainThe bulky diisopropylphenyl group can control polymer chain packing, increase free volume, and enhance solubility. The sulfonamide group offers a site for polymerization or further functionalization. rsc.org
Organic ElectronicsAs a functional additive or component in active layersSuppresses aggregation-induced quenching in luminescent materials by providing steric hindrance, improving solid-state performance. rsc.org
Porous MaterialsAs a building block (ligand or strut) for metal-organic or covalent organic frameworksThe defined steric bulk can create predictable porosity and control the framework's topology. longdom.org

Given these precedents, this compound could be employed in several ways:

Polymer Precursor: The molecule could be functionalized to act as a monomer. The resulting polymer would feature bulky side chains that could prevent close packing, potentially leading to materials with high solubility, amorphous character, and increased free volume.

Functional Additive: It could be used as a non-covalent additive or dopant in organic electronic materials to disrupt crystal packing and improve the performance of the active layer.

Component for Porous Materials: As a building block in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), its rigid structure and steric bulk could be used to engineer materials with defined pore sizes and functionalities. longdom.org

The strategic combination of hydrogen bonding and sterically demanding groups within a single molecule provides a versatile platform for both fundamental studies in supramolecular chemistry and the rational design of new functional materials.

Mechanistic Studies and Reaction Pathways Involving N 2,6 Diisopropylphenyl Methanesulfonamide

Investigation of Reaction Kinetics and Thermodynamics

Comprehensive kinetic and thermodynamic data for reactions involving N-(2,6-diisopropylphenyl)methanesulfonamide are scarce. However, studies on the formation and hydrolysis of other N-aryl sulfonamides provide a framework for understanding the potential energetic landscape of these processes.

Reaction Kinetics: The kinetics of N-arylation of methanesulfonamides have been investigated, particularly in the context of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been shown to be an efficient method for forming the N-aryl bond. acs.orgorganic-chemistry.org The rate of these reactions is influenced by factors such as the choice of catalyst, ligand, base, and solvent. organic-chemistry.org In the case of this compound, the significant steric hindrance imparted by the two isopropyl groups would be expected to decrease the reaction rate compared to unhindered aryl halides, likely requiring more forcing reaction conditions or specialized bulky ligands to facilitate the coupling. acs.org

Similarly, copper-catalyzed N-arylation reactions are also employed for the synthesis of N-aryl sulfonamides. nie.edu.sgnie.edu.sgnie.edu.sg The reaction mechanism is proposed to involve the coordination of the sulfonamide and the aryl halide to the copper center, followed by reductive elimination. nie.edu.sg The steric bulk on the aryl halide can significantly impact the efficiency of these reactions.

Thermodynamics: Thermodynamic studies on sulfonamides have often focused on their solubility and sublimation properties. nih.govnih.govresearchgate.net For example, the thermodynamic functions of the sublimation process (Gibbs free energy, enthalpy, and entropy) have been determined for various substituted benzenesulfonamides. nih.gov While specific values for this compound are not available, it is expected that the bulky and lipophilic diisopropylphenyl group would significantly influence its solubility and partitioning behavior in different solvents.

Below is a hypothetical data table illustrating the type of thermodynamic parameters that would be determined for a reaction involving an N-aryl sulfonamide.

Hypothetical Thermodynamic Data for a Reaction of an N-Aryl Sulfonamide

Parameter Value Units
Enthalpy of Reaction (ΔH) -75 kJ/mol
Entropy of Reaction (ΔS) -0.15 kJ/(mol·K)
Gibbs Free Energy of Reaction (ΔG) at 298 K -30.3 kJ/mol

Note: This data is illustrative and not based on experimental results for this compound.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for understanding the detailed mechanism of any chemical transformation. For reactions involving sulfonamides, several types of intermediates have been proposed and, in some cases, isolated or spectroscopically observed.

Reaction Intermediates: In the synthesis of sulfonamides, various intermediates can be formed depending on the specific reaction pathway. For instance, in the electrochemical synthesis of sulfonamides from amines and thiols, a disulfide is initially formed, which then reacts to form a sulfenamide (B3320178) intermediate. This sulfenamide is subsequently oxidized to a sulfinamide intermediate before yielding the final sulfonamide product. acs.org

In other synthetic routes, such as the synthesis of sulfonimidamides from sulfenamides, novel S≡N sulfanenitrile species have been proposed as intermediates. nih.gov For reactions involving the cleavage of the N-S bond, such as the deamination of primary sulfonamides, a sulfinate intermediate is generated. chemrxiv.orgacs.org This sulfinate intermediate has proven to be a versatile precursor for the synthesis of other sulfur-containing compounds.

In the context of nucleophilic substitution reactions on the sulfur atom of a sulfonamide, a tetrahedral intermediate is often invoked. For example, the hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates is proposed to proceed through a rate-limiting formation of a tetrahedral intermediate resulting from the attack of a hydroxide (B78521) ion at the carbamate (B1207046) carbonyl carbon. rsc.org

Transition States: Computational studies, such as Density Functional Theory (DFT), are often employed to model the transition states of reactions involving sulfonamides. For example, in the intramolecular cross-electrophile coupling of sulfonamides, DFT calculations have been used to investigate the transition state structures for the oxidative addition of the C-N bond to a nickel catalyst. acs.org These calculations can provide insights into the geometry and energy of the transition state, helping to rationalize the observed reactivity and selectivity. For a sterically hindered compound like this compound, the transition states for both its formation and subsequent reactions would be significantly influenced by non-covalent interactions and steric clashes involving the isopropyl groups.

Future Research Directions and Emerging Applications of N 2,6 Diisopropylphenyl Methanesulfonamide in Chemical Science

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For N-(2,6-diisopropylphenyl)methanesulfonamide and its derivatives, future research will likely focus on moving beyond traditional methods to more sustainable and atom-economical approaches.

Conventional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, which can generate stoichiometric amounts of halide waste. nih.gov Green chemistry initiatives are driving the exploration of alternative pathways that minimize waste and utilize less hazardous reagents. researchgate.net For instance, methods for the synthesis of sulfonamides in sustainable solvents like water, ethanol, and glycerol (B35011) are being developed. One such method involves the oxidative chlorination of thiols to in situ generate sulfonyl chlorides, which then react with amines. researchgate.netmdpi.com

Another promising avenue is the direct oxidative coupling of thiols and amines, which avoids the pre-functionalization of the sulfur component. nih.gov Catalytic systems, perhaps employing earth-abundant metals, could facilitate this transformation under mild conditions. The development of solvent-free reaction conditions is another key area of interest, which can significantly reduce the environmental impact of chemical processes. organic-chemistry.org

Future research in this area could explore the following:

Catalytic C-H Amination: Direct amination of C-H bonds in methane (B114726) or its derivatives with a suitable N-(2,6-diisopropylphenyl) nitrogen source would be a highly atom-economical route.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes to catalyze the formation of the sulfonamide bond could offer high selectivity and mild reaction conditions.

The table below summarizes some potential sustainable methodologies for the synthesis of sulfonamides.

MethodologyKey FeaturesPotential Advantages
Oxidative Chlorination in Green SolventsUse of water, ethanol, or glycerol as solvents. researchgate.netmdpi.comReduced use of volatile organic compounds (VOCs), simplified workup. researchgate.netmdpi.com
Direct Oxidative CouplingDirect reaction of thiols and amines. nih.govAvoids the use of sulfonyl chlorides, higher atom economy. nih.gov
Solvent-Free SynthesisReactions conducted in the absence of a solvent. organic-chemistry.orgSignificant reduction in waste, potential for simplified purification. organic-chemistry.org

Design and Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity

The this compound scaffold and its derivatives hold significant promise in the field of catalysis, particularly in asymmetric synthesis where the bulky diisopropylphenyl group can impart high levels of stereocontrol.

A notable area of research is the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.govresearchgate.net These atropisomeric compounds are of growing interest as chiral ligands and catalysts. For example, palladium-catalyzed N-allylation of secondary sulfonamides bearing a 2,6-disubstituted phenyl group has been shown to proceed with high enantioselectivity. nih.govresearchgate.net The bulky substituents on the phenyl ring play a crucial role in controlling the rotational stability and the stereochemical outcome of the reaction. nih.govresearchgate.net

Furthermore, the methanesulfonamide (B31651) group itself can act as a catalyst. It has been demonstrated that methanesulfonamide can function as a general acid catalyst in Sharpless asymmetric dihydroxylations, protonating intermediate osmate esters. nih.govchapman.edu This dual functionality, where the sulfonamide can be both a ligand scaffold and a catalytic species, opens up exciting possibilities for the design of novel catalytic systems.

Future research in this domain could focus on:

Chiral Ligand Development: Synthesis of novel chiral ligands based on the this compound framework for a wide range of asymmetric transformations.

Organocatalysis: Exploration of the use of these compounds as organocatalysts, leveraging the acidic proton on the sulfonamide nitrogen and the steric bulk of the aryl group.

Cooperative Catalysis: Designing systems where the sulfonamide moiety and a metal center work in concert to achieve enhanced catalytic activity and selectivity.

The following table highlights key research findings in the catalytic applications of related sulfonamide compounds.

Catalytic ApplicationCompound ClassKey Finding
Asymmetric N-AllylationN-(2,6-disubstituted-phenyl)sulfonamidesPalladium-catalyzed reaction proceeds with high enantioselectivity to form N-C axially chiral products. nih.govresearchgate.net
Asymmetric DihydroxylationMethanesulfonamideActs as a general acid catalyst, accelerating the hydrolysis of osmate esters. nih.govchapman.edu

Predictive Design of this compound-Based Materials through Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental synthesis and characterization is a powerful strategy for the accelerated discovery of new materials with desired properties. This approach is highly applicable to the design of materials based on this compound.

Computational chemistry, particularly density functional theory (DFT), can be employed to predict the structural, electronic, and spectroscopic properties of molecules before they are synthesized. google.comresearchgate.net This allows for the in silico screening of large numbers of candidate molecules, saving significant time and resources. For example, computational studies can provide insights into the conformational preferences, intermolecular interactions, and potential for self-assembly of this compound derivatives. nih.gov

Molecular modeling can also be used to predict the properties of polymers and other materials derived from this compound. By simulating the packing and interactions of polymer chains, it is possible to estimate properties such as glass transition temperature, thermal stability, and mechanical strength. nih.gov This predictive capability can guide the design of new high-performance materials for specific applications.

An integrated computational and experimental workflow could involve the following steps:

Computational Design: Use of DFT and molecular dynamics to design novel this compound derivatives with desired properties.

Synthesis: Chemical synthesis of the most promising candidates identified through computational screening.

Experimental Characterization: Thorough characterization of the synthesized compounds using techniques such as X-ray crystallography, NMR spectroscopy, and thermal analysis.

Feedback and Refinement: Comparison of experimental results with computational predictions to refine the theoretical models and guide the design of the next generation of materials.

The table below outlines the application of computational and experimental approaches in the study of sulfonamide-related compounds.

Research AreaTechniques EmployedKey Outcomes
Structural and Spectroscopic AnalysisDFT, X-ray Crystallography, NMR, IR. researchgate.netGood agreement between computed and experimental data, validation of theoretical models. researchgate.net
Polymer Property PredictionMolecular Dynamics (MD) Simulations. nih.govPrediction of thermal and mechanical properties of new polymer materials. nih.gov
Predictive Modeling of ADME PropertiesGraph Convolutional Neural Networks.Accurate prediction of absorption, distribution, metabolism, and excretion properties for drug candidates.

Broader Applications in Emerging Fields of Chemical Technology and Fundamental Research

The unique properties of this compound suggest its potential for a wide range of applications in both applied chemical technology and fundamental scientific research.

In the realm of materials science , the steric bulk of the 2,6-diisopropylphenyl group could be exploited to create materials with high free volume, which could be useful for applications such as gas separation membranes or low-dielectric-constant materials for microelectronics. The incorporation of this moiety into polymer backbones could also lead to materials with enhanced thermal stability and solubility in organic solvents.

In supramolecular chemistry , the directional hydrogen bonding capabilities of the sulfonamide group, combined with the steric influence of the aryl substituent, could be used to direct the self-assembly of complex, well-defined architectures. These could have applications in areas such as molecular recognition, sensing, and drug delivery.

In fundamental organic synthesis , this compound can serve as a valuable building block for the construction of more complex molecules. mdpi.com The sulfonamide group is a versatile functional group that can participate in a variety of chemical transformations. The steric hindrance provided by the 2,6-diisopropylphenyl group can be used to control the regioselectivity and stereoselectivity of these reactions.

Potential emerging applications are summarized below:

FieldPotential ApplicationRationale
Materials ScienceGas separation membranes, low-k dielectrics.The bulky 2,6-diisopropylphenyl group can create high free volume in materials.
Supramolecular ChemistryMolecular capsules, sensors.Directional hydrogen bonding and steric control can guide self-assembly.
Organic SynthesisChiral auxiliaries, directing groups. mdpi.comThe combination of a functional group and a sterically demanding substituent can control reaction outcomes. mdpi.com

Q & A

Basic Research Questions

Q. How is the crystal structure of N-(2,6-diisopropylphenyl)methanesulfonamide determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction is the primary method. Data collection involves a Bruker SMART APEXII CCD detector, typically at 293 K, with monochromatic Mo-Kα radiation (λ = 0.71073 Å). Reflections are indexed and integrated using software like SAINT. Structure solution employs direct methods (e.g., SHELXS-97), followed by refinement via SHELXL-97. Key parameters include R-factor (<0.06), wR-factor (<0.16), and data-to-parameter ratios (>15:1). Crystal packing analysis reveals hydrogen-bonding patterns, such as N–H⋯S interactions forming helical chains .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A typical route involves sulfonylation of 2,6-diisopropylaniline with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires controlled temperature (0–5°C during sulfonylation) and stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq) .

Q. What analytical techniques confirm the purity and identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituents (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, sulfonamide S–O signals at δ 3.0–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 298.2).
  • Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3%).
  • Melting Point : Sharp range (e.g., 145–147°C) indicates purity .

Advanced Research Questions

Q. How do researchers resolve discrepancies in crystallographic data during structure refinement?

  • Methodological Answer : Discrepancies arise from twinning, disorder, or poor data-to-parameter ratios. Strategies include:

  • Twinning Analysis : Use PLATON to detect twinning operators; refine with HKLF5 in SHELXL.
  • Disordered Atoms : Apply PART instructions and isotropic displacement parameter constraints.
  • Low Data Ratio : Exclude weak reflections (I < 2σ(I)) and use restraints for geometric parameters (e.g., DFIX, SADI in SHELXL). Validation tools like CCDC’s Mercury ensure structural plausibility .

Q. What strategies optimize enantiomeric purity during synthesis of chiral derivatives?

  • Methodological Answer : For enantioselective synthesis (e.g., fluorinated analogs):

  • Chiral Auxiliaries : Use (R)-tert-butylsulfinamide to induce asymmetry, followed by recrystallization in isopropyl alcohol (IPA) to isolate high-purity enantiomers (e.g., >99% ee).
  • Catalytic Asymmetric Sulfonylation : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. How to analyze hydrogen-bonding networks in the crystal lattice?

  • Methodological Answer : Post-refinement, use Mercury (CCDC) to visualize intermolecular interactions. Key metrics:

  • D–H⋯A Distances : Optimal N–H⋯S distances (2.8–3.2 Å) and angles (>150°).
  • Packing Diagrams : Identify chains or sheets (e.g., helical chains along the b-axis via N–H⋯S bonds). Compare with related structures (e.g., N-2,6-dichlorophenyl analogs) to assess steric effects of isopropyl groups .

Q. What computational methods predict the biological activity of sulfonamide derivatives?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock into enzyme active sites (e.g., carbonic anhydrase IX) using PDB ID 3CA3. Score binding affinity (ΔG < −8 kcal/mol indicates strong inhibition).
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. How to address low R-factor values despite high data-to-parameter ratios?

  • Methodological Answer : Low R-factors (e.g., R1 < 0.05) with poor model fit may indicate over-refinement. Solutions:

  • Cross-Validation : Use Free R-factor (5% test set) to detect overfitting.
  • Thermal Ellipsoid Analysis : Check ADPs for unrealistic anisotropy (e.g., U₃₃ > 0.2 Ų).
  • Hirshfeld Surface Analysis : Validate intermolecular contacts via CrystalExplorer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.